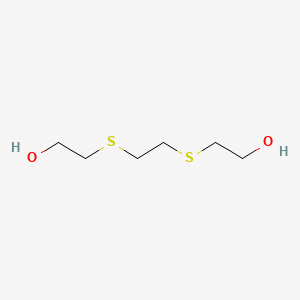

3,6-Dithia-1,8-octanediol

描述

Overview of Dithia-Diols in Organic Synthesis and Materials Science

Dithia-diols are a class of organic compounds characterized by the presence of two sulfur atoms (dithia) and two hydroxyl groups (diol) within their molecular structure. This combination of functional groups imparts a unique reactivity profile, making them valuable intermediates and building blocks in both organic synthesis and materials science. In organic synthesis, the sulfur atoms can participate in a variety of reactions, including nucleophilic substitution and oxidation, while the hydroxyl groups offer sites for esterification, etherification, and other transformations common to alcohols. chemicalbook.com This dual functionality allows for the construction of complex molecules and heterocycles.

In the realm of materials science, dithia-diols serve as monomers or cross-linking agents in the synthesis of polymers. The incorporation of sulfur atoms into a polymer backbone can influence its physical properties, such as refractive index, thermal stability, and affinity for metals. The hydroxyl groups provide reactive sites for polymerization reactions, leading to the formation of polyesters, polyurethanes, and other polymeric materials. wikipedia.org For instance, diols are crucial in polymerization reactions, often used as co-monomers to create polymers like polyesters and polyurethanes through repeated esterification processes. sigmaaldrich.com

Significance of 3,6-Dithia-1,8-octanediol as a Bifunctional Thioether Alcohol

This compound, with the chemical formula HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH, is a prime example of a bifunctional thioether alcohol. tcichemicals.com Its structure features two primary alcohol groups at the termini and two thioether linkages within its backbone. This specific arrangement is significant for several reasons. The thioether groups, where a sulfur atom is bonded to two organic substituents, are known for their distinct chemical properties compared to their oxygen analogs (ethers). tandfonline.com The sulfur atoms in this compound can act as soft nucleophiles and are known to coordinate with various metal ions, making the compound a useful ligand in coordination chemistry.

The presence of two hydroxyl groups allows the molecule to react as a diol, enabling its participation in condensation polymerizations to form, for example, polyesters and polyurethanes. wikipedia.org This bifunctionality makes this compound a versatile building block, capable of forming linear polymer chains or cross-linked networks. The distance between the functional groups also plays a role in the flexibility and properties of the resulting materials.

Historical Context of Dithia-Diol Research

The study of organosulfur compounds has a rich history dating back to the 19th century. taylorandfrancis.com The discovery and characterization of thiols (mercaptans) and sulfides (thioethers) laid the groundwork for the synthesis and investigation of more complex molecules like dithia-diols. Early research focused on understanding the fundamental properties and reactivity of the carbon-sulfur bond. taylorandfrancis.comacs.org

The development of synthetic methods for forming thioethers, such as the reaction between a thiolate and an alkyl halide, has been a long-standing area of interest in organic chemistry. researchgate.netprepchem.com The synthesis of this compound itself can be achieved through the reaction of 2-mercaptoethanol (B42355) with 1,2-dichloroethane (B1671644) in the presence of a base. A specific synthesis example involves the reaction of dithioglycol with ethylene (B1197577) chlorohydrin in the presence of sodium methoxide (B1231860). uni.lu The systematic exploration of bifunctional molecules like dithia-diols gained momentum as the fields of polymer chemistry and materials science grew, creating a demand for novel monomers with specific functionalities to tailor material properties.

Compound Data

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₄O₂S₂ | tcichemicals.comsigmaaldrich.com |

| Molecular Weight | 182.30 g/mol | tcichemicals.comchemicalbook.com |

| Melting Point | 63-64 °C | tcichemicals.com |

| Boiling Point | 170 °C at 0.5 mmHg | tcichemicals.com |

| CAS Number | 5244-34-8 | tcichemicals.comchemicalbook.com |

| Appearance | White to almost white powder or crystals | tandfonline.com |

| InChI Key | PDHFSBXFZGYBIP-UHFFFAOYSA-N | tcichemicals.comsigmaaldrich.com |

| SMILES | OCCSCCSCCO | tcichemicals.com |

Research Findings and Applications

This compound has been utilized in a variety of research contexts, demonstrating its versatility.

One notable application is its use as a secondary sulfur-based catalyst poison. chemicalbook.com In certain catalytic processes, sulfur compounds can deactivate the catalyst, and understanding this interaction is crucial for process optimization.

In the field of synthetic organic chemistry, it has been employed as a starting material in the asymmetric total synthesis of (+)-6-epi-castanospermine and other polyhydroxylated alkaloids. chemicalbook.com Its defined stereochemistry and functional groups make it a suitable building block for constructing these complex natural products.

Furthermore, this compound has been investigated for its role as an exogenous chelator to evaluate membrane-permeable copper-selective fluorescent sensors. chemicalbook.com This application leverages the ability of the sulfur atoms to coordinate with metal ions like copper.

A study on the improvement of light fastness in water-based printing inks explored the use of a glycerol (B35011) derivative with thiol groups, referred to as DTO, which is this compound. This research highlights its potential application in the coatings and ink industry to enhance material properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHFSBXFZGYBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063740 | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5244-34-8 | |

| Record name | 3,6-Dithia-1,8-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiaoctanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedithiodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIAOCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,6 Dithia 1,8 Octanediol

Classical Approaches to Thioether Synthesis Relevant to 3,6-Dithia-1,8-octanediol

The formation of the thioether linkages (C-S-C) is central to synthesizing this molecule. Several classical methods can be adapted to create the necessary precursors.

The Williamson ether synthesis, a well-established method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org This SN2 reaction can be effectively adapted for the synthesis of thioethers, where a thiolate ion acts as the nucleophile instead of an alkoxide. acsgcipr.orglibretexts.org

In the context of synthesizing precursors for this compound, this reaction would involve a dithiol, such as 1,2-ethanedithiol (B43112), being deprotonated by a strong base (like sodium hydride) to form a dithiolate. This potent nucleophile can then react with a halo-alcohol, like 2-chloroethanol, in an SN2 displacement. The reaction proceeds via a backside attack on the carbon bearing the halogen, leading to the formation of the C-S bond. masterorganicchemistry.com For primary alkyl halides, this method is highly efficient. wikipedia.org The use of polar aprotic solvents such as DMF or DMSO can facilitate the reaction. acsgcipr.org

The general principle can be illustrated as follows: First, deprotonation of the thiol: R-SH + Base → R-S⁻

Second, nucleophilic attack on the alkyl halide: R-S⁻ + R'-X → R-S-R' + X⁻

To construct the full this compound backbone, this can be envisioned as a two-step process starting from a central dithiol unit.

The direct condensation of thiols with alcohols to form thioethers is an attractive "green" alternative to the Williamson synthesis as the only byproduct is water. nih.gov However, this reaction is challenging because the hydroxyl group (-OH) is a poor leaving group. To facilitate this transformation, acid catalysis is typically required. nih.gov Both Brønsted and Lewis acids can be employed to protonate or coordinate to the alcohol's oxygen, converting the hydroxyl into a better leaving group (H₂O). nih.govresearchgate.net

For a molecule like this compound, this could involve reacting a dithiol with an excess of a diol like ethylene (B1197577) glycol under acidic conditions. However, controlling the reaction to prevent polymerization and achieve the desired product would be a significant challenge. More advanced catalytic systems, such as those using gallium(III) triflate or solid acid catalysts like silica-alumina, have been developed to improve the efficiency and selectivity of this direct substitution under milder conditions. nih.govacs.org

The ring-opening of epoxides (oxiranes) with nucleophiles is a powerful method in organic synthesis. Thiols and their conjugate bases (thiolates) are excellent nucleophiles for this transformation, which results in the formation of a β-hydroxy thioether linkage—a key structural motif in this compound. organic-chemistry.orgarkat-usa.org

The reaction involves the nucleophilic attack of the sulfur atom on one of the epoxide's carbon atoms, leading to the cleavage of a C-O bond. organic-chemistry.org This process is highly efficient and regioselective. researchgate.net

Under basic or neutral conditions, the thiol attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 mechanism. youtube.com

Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which bears a partial positive charge. youtube.com

A practical approach for synthesizing this compound could involve the reaction of 1,2-ethanedithiol with two equivalents of ethylene oxide. The base-catalyzed reaction would proceed efficiently to yield the target diol. researchgate.net This method is often referred to as a "click" reaction due to its high efficiency and simple reaction conditions. researchgate.net Research has shown that this reaction can even be performed in water without a catalyst, offering an environmentally friendly synthetic route. arkat-usa.org

Direct Synthesis Routes to this compound

While the classical methods described above can be adapted, more direct routes have been specifically reported for the synthesis of this compound.

A documented direct synthesis of this compound involves the reaction of dithioglycol (presumably 1,2-ethanedithiol) with ethylene chlorohydrin in the presence of a base. A specific procedure outlines the following steps:

Dithioglycol is stirred in an ice bath.

A methanol (B129727) solution of sodium methoxide (B1231860) (1.1 equivalents) is added dropwise to deprotonate the thiol groups, forming the more nucleophilic thiolate.

Ethylene chlorohydrin (2 equivalents) is then added dropwise.

After the addition, the reaction mixture is allowed to stand for 10 hours at room temperature.

The precipitated sodium chloride is removed by filtration, and the filtrate is concentrated.

The resulting white crystals are recrystallized from acetone.

This method has been reported to yield the product with a melting point of 65°C.

Table 1: Reported Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Time | Yield | Melting Point |

|---|

Catalytic Synthesis Approaches for Dithia-Diols

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of dithia-diols and other thioethers, several catalytic strategies are relevant.

The direct coupling of thiols and alcohols can be achieved using heterogeneous solid acid catalysts, such as silica-alumina. nih.gov These catalysts can activate the alcohol for nucleophilic attack by the thiol, are easily separable from the reaction mixture, and can often be recycled. Another approach is the use of metal-free dehydrative methods employing superacid catalysts like triflic acid or recyclable Nafion resins, which can efficiently produce thioethers from various alcohols and thiols. researchgate.net

Additionally, "borrowing hydrogen" catalysis represents an advanced and atom-economical method. In this process, a catalyst (often based on transition metals like ruthenium or palladium) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. nih.gov The thiol then reacts with the aldehyde, and the catalyst returns the hydrogen to complete the formation of the thioether. While specific applications to this compound are not widely documented, these catalytic principles offer promising avenues for future synthetic development.

Transition-Metal-Catalyzed Dehydrative Thioetherification Methods

The direct coupling of alcohols and thiols to form thioethers is a desirable "green" reaction, but the poor leaving group ability of the hydroxyl group necessitates the use of a catalyst. chemrevlett.combeilstein-journals.org While traditional methods often required strong acids and high temperatures, which limited their applicability to sensitive molecules, the development of transition-metal-based catalysts has provided milder and more versatile alternatives. chemrevlett.com These catalysts have demonstrated excellent functional group tolerance and allow reactions to proceed under more benign conditions. chemrevlett.com

One of the earliest examples of metal-catalyzed dehydrative thioetherification involved the use of zinc iodide (ZnI₂). In 1983, it was shown that 50 mol% of ZnI₂ in dichloroethane (DCE) could efficiently catalyze the reaction between various functionalized benzylic alcohols and thiols, yielding the corresponding thioethers in moderate to high yields (71-99%). chemrevlett.com More recently, in 2020, the cheaper and more accessible zinc chloride (ZnCl₂) was introduced as an effective catalyst (10 mol%) for the same transformation under ambient conditions and without any additives. chemrevlett.com

Iron catalysts have also been employed for thioether synthesis. For instance, iron(III) chloride (FeCl₃), when combined with bisphosphine ligands, serves as an efficient catalyst system for the cross-coupling of both aryl and alkyl thiols with aryl iodides, demonstrating tolerance for a wide array of functional groups. rsc.org

The general mechanism for transition-metal-catalyzed dehydrative thioetherification often involves the coordination of the metal to the alcohol, facilitating the departure of the hydroxyl group as water and generating a carbocationic intermediate, which is then attacked by the thiol nucleophile.

Table 1: Examples of Zinc-Catalyzed Dehydrative Thioetherification

| Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ZnI₂ | 50 | Benzylic alcohols, various thiols | DCE | Not specified | 71-99 | chemrevlett.com |

Metal-Free Solid Lewis Acid Catalysis in Thioetherification

To circumvent the potential for trace metal contamination in products, which is a significant concern in pharmaceutical and industrial applications, metal-free catalytic systems have been developed. nih.gov Solid acid catalysts, particularly amorphous silica-alumina, have emerged as highly effective and recyclable alternatives for the synthesis of thioethers from alcohols and thiols. beilstein-journals.orgnih.gov

Research has demonstrated that a silica-alumina catalyst with a low alumina (B75360) content is exceptionally active and selective, even under solvent-free conditions. beilstein-journals.orgnih.govdoaj.org The catalytic activity is attributed to the presence of well-dispersed Lewis acid sites on the catalyst's surface. beilstein-journals.org This method offers high yields (up to 99%) for a broad range of substrates under mild reaction conditions. nih.govdoaj.org The reaction rate is influenced by the electron density at the carbinol carbon of the alcohol substrate. beilstein-journals.org

Unlike traditional Brønsted acids like p-toluenesulfonic acid, which can lead to significant byproduct formation, these solid Lewis acids offer enhanced selectivity. beilstein-journals.org The development of these heterogeneous catalysts represents a significant step towards more sustainable chemical processes by minimizing waste and allowing for easy catalyst recovery and reuse. beilstein-journals.orgnih.gov

Table 2: Performance of Solid Acid Catalyst in Thioetherification

| Catalyst | Substrates | Conditions | Yield (%) | Key Feature | Reference |

|---|---|---|---|---|---|

| Silica-Alumina (low alumina) | Various alcohols and thiols | Solvent-free, mild | Up to 99 | Metal-free, recyclable catalyst | beilstein-journals.org, nih.gov |

Phosphine-Catalyzed Asymmetric γ-Addition Reactions in Thioether-Alcohol Formation

Phosphine (B1218219) catalysis offers a unique approach for the construction of carbon-sulfur bonds, particularly in the context of asymmetric synthesis. mit.edu This methodology has been successfully applied to the enantioselective γ-addition of thiols to allenoates, producing chiral γ-thioesters. mit.edu A key challenge in this reaction is controlling the regioselectivity; in the absence of a catalyst, thiols typically add to the β-position of allenoates. mit.edu However, the use of an appropriate phosphine catalyst directs the addition to the γ-position with high enantioselectivity. mit.edu

This catalytic process is notable for its tolerance of a wide variety of functional groups, including alkenes, alkynes, ethers, acetals, esters, and halides, proceeding in good yield. mit.edu The resulting enantioenriched sulfides are versatile intermediates that can be further transformed into other valuable compounds, such as thiols. mit.edu

The development of phosphine-catalyzed asymmetric γ-sulfenylation of carbonyl compounds was a significant breakthrough, providing the first method for this type of transformation. mit.edu This highlights the power of organocatalysis in achieving high levels of stereocontrol in complex chemical reactions.

Table 3: Regioselectivity in the Addition of Thiols to Allenoates

| Reaction Condition | Product Type | Key Observation | Reference |

|---|---|---|---|

| Uncatalyzed | β-addition product | Thiol adds to the β position. | mit.edu |

Chemical Reactivity and Mechanistic Investigations of 3,6 Dithia 1,8 Octanediol

Nucleophilic Reactivity of Hydroxyl Groups

The terminal hydroxyl (-OH) groups of 3,6-dithia-1,8-octanediol are primary alcohols, making them susceptible to typical alcohol reactions such as esterification and etherification. The nucleophilicity of these groups allows them to react with various electrophiles.

A notable example of the hydroxyl groups' reactivity is the grafting of this compound (DTOD) onto the surface of kaolinite (B1170537), a clay mineral. alfa-chemistry.com In this process, the hydroxyl groups of DTOD react with the aluminol (Al-OH) groups on the kaolinite surface. This reaction is typically carried out at elevated temperatures, for instance, through melt intercalation at 180°C. alfa-chemistry.com The process involves mixing the kaolinite precursor with an excess of DTOD, leading to the formation of a new thio-modified nanohybrid material. alfa-chemistry.com The stability of this grafting can be assessed by washing the resulting material and analyzing it using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com

The fundamental reaction can be represented as:

Kaolinite-Al-OH + HO-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-OH → Kaolinite-Al-O-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-OH + H₂O

This grafting demonstrates the ability of the hydroxyl groups in this compound to form stable ether linkages, highlighting their nucleophilic character.

Reactions Involving Thioether Linkages

The thioether (R-S-R') linkages within the this compound backbone are key to much of its chemical behavior, particularly in its interactions with metal centers. The sulfur atoms possess lone pairs of electrons, making them effective Lewis bases and enabling them to coordinate with a variety of metal ions. This coordination is a fundamental aspect of its role as a chelating ligand and its application in catalysis.

The thioether moieties can undergo several types of reactions, including:

Coordination to Metal Centers: The sulfur atoms readily coordinate to soft metal ions, such as palladium(II), forming stable metal complexes. This is a key feature in its use in catalysis. alfa-chemistry.com

Alkylation: The sulfur atoms can be alkylated to form sulfonium (B1226848) ions.

Oxidation: The thioether groups can be oxidized to sulfoxides (R-SO-R') and subsequently to sulfones (R-SO₂-R').

Intramolecular Processes

Intramolecular Alcoholysis in Metal Complexes

While specific studies on the intramolecular alcoholysis of this compound in metal complexes are not extensively documented in the provided search results, the structure of the molecule suggests the potential for such reactions. When coordinated to a metal center through its two sulfur atoms, the terminal hydroxyl groups are positioned in a way that could facilitate intramolecular reactions.

In a metal complex, the coordination of the thioether groups can bring the hydroxyl groups into proximity with a reactive site on the metal or a coordinated substrate. This can lead to an intramolecular nucleophilic attack by the hydroxyl group. For instance, if a substrate is activated upon coordination to the metal center, one of the tethered hydroxyl groups of the this compound ligand could act as an internal nucleophile, leading to cyclization or other intramolecular transformations. The likelihood of such a reaction would depend on the specific metal, its oxidation state, and the other ligands present in the coordination sphere.

Catalyzed Reactions Involving this compound

Role in Palladium(II) Aqua Complex Catalysis

This compound, also known as DTO, plays a significant role as a ligand in modifying the activity of palladium nanocatalysts, particularly in the selective hydrogenation of alkynes to alkenes. alfa-chemistry.com This is a crucial transformation in organic synthesis, and achieving high selectivity for the alkene product over complete hydrogenation to the alkane is often a challenge.

In the context of Lindlar catalysts, DTO is recognized as an effective poison, which in this case leads to enhanced selectivity. alfa-chemistry.com Research has shown that the addition of even small amounts of DTO to a palladium catalyst system can significantly improve the selectivity of the hydrogenation reaction. For example, in the hydrogenation of phenylacetylene (B144264), the addition of DTO at a molar ratio of DTO/Pd as low as 0.09 dramatically increases the selectivity towards styrene (B11656). alfa-chemistry.com

The mechanism behind this enhanced selectivity is believed to involve the coordination of the sulfur atoms of DTO to the active sites on the palladium catalyst surface. This coordination modifies the electronic properties of the palladium atoms and can sterically hinder the further hydrogenation of the initially formed alkene, thus preventing over-reduction to the corresponding alkane.

Table 1: Effect of DTO/Pd Molar Ratio on Phenylacetylene Hydrogenation

| DTO/Pd Molar Ratio | Selectivity towards Styrene |

| 0 | Lower |

| 0.09 | Significantly Enhanced |

| >0.09 | High |

This table illustrates the qualitative impact of adding this compound (DTO) on the selectivity of palladium-catalyzed phenylacetylene hydrogenation, based on the findings that even trace amounts improve selectivity. alfa-chemistry.com

Redox Chemistry of the Thioether Moiety

The thioether groups in this compound are redox-active. The sulfur atoms can be oxidized to form sulfoxides and sulfones. This oxidation can be achieved using various oxidizing agents.

While specific studies on the redox chemistry of this compound are limited in the provided search results, the redox behavior of similar thioether-containing molecules can provide insights. For instance, the oxidation of dithiols to form intramolecular disulfides is a well-known process in the context of redox-active proteins like thioredoxins. nih.gov Although this compound is a diol and not a dithiol, the principle of sulfur oxidation is relevant.

The oxidation of the thioether linkages in this compound would proceed as follows:

Oxidation to Sulfoxide: HO-(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂-OH + [O] → HO-(CH₂)₂-SO-(CH₂)₂-S-(CH₂)₂-OH and/or HO-(CH₂)₂-S-(CH₂)₂-SO-(CH₂)₂-OH

Oxidation to Sulfone: HO-(CH₂)₂-SO-(CH₂)₂-S-(CH₂)₂-OH + [O] → HO-(CH₂)₂-SO₂-(CH₂)₂-S-(CH₂)₂-OH and further oxidation to the disulfone.

Coordination Chemistry of 3,6 Dithia 1,8 Octanediol

Ligand Properties of 3,6-Dithia-1,8-octanediol

This compound, with the chemical formula HO(CH₂)₂S(CH₂)₂S(CH₂)₂OH, is a versatile ligand in coordination chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its structure, featuring two soft thioether sulfur atoms and two hard hydroxyl oxygen atoms, allows it to act as a multidentate ligand, binding to metal ions through these donor atoms. The flexibility of the ethylenedithioethylene backbone enables the formation of stable chelate rings with metal centers.

Chelating Capabilities of the Thioether and Hydroxyl Groups

The key to the coordinating ability of this compound lies in the presence of both sulfur and oxygen donor atoms. sigmaaldrich.com The thioether groups are soft bases, according to Hard and Soft Acids and Bases (HSAB) theory, and therefore show a preference for binding to soft metal acids like copper(I) and palladium(II). The hydroxyl groups, being hard bases, can coordinate to a variety of metal ions, often losing a proton to act as alkoxo ligands. This dual functionality allows for diverse coordination modes, including acting as a bridging ligand between two metal centers or as a tetradentate ligand to a single metal ion.

Formation of Metal Coordination Complexes

The flexible and multidentate nature of this compound facilitates the formation of a wide array of metal coordination complexes.

Coordination with Transition Metals (e.g., Copper, Palladium)

Research has demonstrated the ability of this compound to form stable complexes with transition metals. For instance, it has been utilized in studies involving copper, where its chelating properties are significant. sigmaaldrich.comsigmaaldrich.com In the presence of palladium, a soft metal ion, the thioether sulfur atoms are expected to be the primary coordination sites. nih.gov The coordination of palladium with such ligands is a fundamental aspect of its catalytic chemistry, where the ligand can influence the selectivity and reactivity of the metal center. nih.gov

Application as an Exogenous Chelator in Metal Ion Studies

An important application of this compound is its use as an exogenous chelator in biological and chemical systems to study the role of metal ions. sigmaaldrich.comsigmaaldrich.com It has been employed to assess a membrane-permeable, copper-selective fluorescent sensor for imaging kinetically labile copper pools. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By introducing this chelator, researchers can selectively bind to and sequester metal ions, allowing for the investigation of the metal's function or the validation of a sensor's response.

Applications in Advanced Materials and Catalysis

Role in Catalyst Modification and Poisoning

In catalysis, controlling the activity and selectivity of a catalyst is paramount. 3,6-Dithia-1,8-octanediol serves as a crucial agent in modifying catalyst properties, particularly through a process known as catalyst poisoning, where it selectively deactivates certain catalytic sites to prevent unwanted side reactions.

This compound is well-known for its role as a "poison" or deactivating agent for Lindlar catalysts. thomassci.comsigmaaldrich.com A Lindlar catalyst, which consists of palladium deposited on a support like calcium carbonate or barium sulfate, is used for the selective hydrogenation of alkynes to cis-alkenes. wikipedia.orgalchetron.comlscollege.ac.in Without modification, the palladium catalyst is too active and would continue the hydrogenation process to produce alkanes. wikipedia.orgalchetron.com

To prevent this over-reduction, the catalyst is "poisoned" with substances that deactivate the most active palladium sites. wikipedia.orglscollege.ac.in While lead acetate (B1210297) is a primary poison, further deactivation with agents like quinoline (B57606) or this compound significantly enhances the catalyst's selectivity. wikipedia.orgalchetron.comlscollege.ac.in The sulfur atoms in this compound bind strongly to the palladium surface, moderating its activity and ensuring the reaction stops at the alkene stage. wikipedia.orgalfa-chemistry.com This enhanced selectivity is critical in complex organic syntheses where preserving double bonds is essential, such as in the production of Vitamin A. wikipedia.orgalchetron.com Research has shown that even small molar ratios of this disulfide ligand to palladium can markedly improve the selectivity towards the desired alkene, for instance, in the hydrogenation of phenylacetylene (B144264) to styrene (B11656). alfa-chemistry.com

| Component | Function | Reference |

| Palladium (Pd) | Primary catalytic metal for hydrogenation. | wikipedia.orglscollege.ac.in |

| Calcium Carbonate (CaCO₃) | Support material for palladium. | wikipedia.orglscollege.ac.in |

| Lead Acetate | Primary "poison" to reduce catalyst activity. | wikipedia.orglscollege.ac.in |

| This compound | Secondary "poison" to enhance selectivity and prevent alkane formation. | wikipedia.orgalchetron.comalfa-chemistry.com |

Integration into Functionalized Materials

The dithioether and diol functionalities of this compound allow it to be incorporated into various materials, imparting new chemical properties suitable for specialized applications.

Researchers have successfully synthesized a novel functionalized silica (B1680970) by chemically grafting this compound onto a silica matrix, creating a material referred to as Si-DIO. researchgate.net This new composite material was characterized using several analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and nuclear magnetic resonance (NMR) of ¹³C and ²⁹Si. researchgate.net The resulting Si-DIO material was developed specifically for the preconcentration and determination of lead (Pb(II)) ions in milk samples, demonstrating its potential as a selective sorbent for heavy metals. researchgate.net

This compound has been utilized in the synthesis and modification of various nanomaterials. Its functional groups can influence the deposition of metals and the properties of nano-hybrids.

In one application, it was used as an additive in a control bath for the chemical deposition of silver (Ag) and nickel (Ni) particles onto multi-walled carbon nanotubes (MWCNTs). alfa-chemistry.com The goal was to achieve a uniform metal coating on the nanotubes to create novel functional materials for potential use in battery electrodes and catalysts. alfa-chemistry.com

Another study reported the creation of a new clay nanohybrid adsorbent by grafting this compound (referred to as DTOD) onto the internal surfaces of kaolinite (B1170537) clay mineral precursors. alfa-chemistry.com This process, conducted via melt intercalation at high temperatures, resulted in a thio-modified kaolinite material, demonstrating how the diol can be used to alter the surface chemistry of natural nanomaterials. alfa-chemistry.com

| Nanomaterial Application | Role of this compound | Resulting Material | Reference |

| Metal-Coated Carbon Nanotubes | Additive in the chemical plating bath for silver deposition. | Silver-coated multi-walled carbon nanotubes. | alfa-chemistry.com |

| Modified Clay Minerals | Grafted onto the internal surfaces of kaolinite precursors. | A new thio-modified kaolinite nanohybrid adsorbent. | alfa-chemistry.com |

Preconcentration and Sensing Applications

The sulfur atoms in this compound have a high affinity for certain metal ions, a property that is exploited in the development of sensors and sorbents.

The detection of copper ions (Cu²⁺) is crucial in environmental monitoring and for understanding biological processes, as copper is an essential trace element. mdpi.com Fluorescent sensors are widely used for this purpose due to their sensitivity and potential for real-time monitoring. mdpi.comsemanticscholar.org The design of these sensors often relies on ligands that can selectively bind to the target ion.

Thioether-rich molecules are particularly useful in the design of copper sensors. u-tokyo.ac.jpnih.gov this compound has been used as an exogenous chelator to help evaluate membrane-permeable, copper-selective fluorescent sensors. sigmaaldrich.com Its role as a chelator stems from the ability of its soft sulfur donor atoms to coordinate selectively with soft metal ions like copper. This interaction is fundamental to the mechanism of many fluorescent probes, which signal the presence of the metal ion through a change in fluorescence, such as a "turn-on" response. nih.govresearchgate.net The application of this compound in these systems helps to validate the sensor's response and selectivity for kinetically labile copper pools. sigmaaldrich.com

Heavy Metal Ion Preconcentration (e.g., Lead)

The presence of sulfur atoms in the backbone of this compound imparts significant chelating properties, making it and its derivatives effective agents for binding with heavy metal ions. The "soft" nature of the sulfur atoms allows for strong coordination with "soft" metal ions like lead (Pb²⁺).

Research into chelating agents for lead toxicity has highlighted the efficacy of compounds containing vicinal thioether groups. nih.gov A study investigating antidotes for lead poisoning demonstrated that chelating agents with these structural motifs are highly effective in enhancing the excretion of lead from the body. nih.gov Specifically, a derivative of this compound, namely disodium-3,6-dithia-1,8-octanediol-4,5-dicarboxylate (DMES), was found to be as effective as other related thioether-containing compounds in mobilizing lead from tissues in poisoned rats. nih.gov These chelators, noted for their water solubility and ability to chelate toxic metals, are considered promising for treating lead intoxication. nih.gov The fundamental interaction involves the sulfur atoms donating their lone pair of electrons to form stable coordination complexes with the lead ion, thereby facilitating its removal from biological or environmental systems. While this compound has been utilized as an exogenous chelator for copper, its potential for lead preconcentration is evident from the behavior of structurally similar compounds. sigmaaldrich.comsigmaaldrich.com

Table 1: Efficacy of Thioether-Containing Chelating Agents in Lead Mobilization

| Chelating Agent | Key Structural Feature | Efficacy in Enhancing Lead Excretion | Reference |

|---|---|---|---|

| Disodium-3,6-dithia-1,8-octanediol-4,5 dicarboxylate (DMES) | Vicinal Thioether Groups | Effective | nih.gov |

| 4,5-dicarboxy-3,6-dithiaoctanedioic acid (DMSA) | Vicinal Thioether Groups | Equally Effective | nih.gov |

| 2,9 diamino- 5,6 dicarboxy-4,7 dithiadecanedioic acid (DCSA) | Vicinal Thioether Groups | Equally Effective | nih.gov |

Polymer Synthesis and Functionalization

Monomer in Polymer Architectures

While diols are common monomers in the synthesis of polyesters and polyurethanes through step-growth polymerization, the use of this compound in this capacity is not widely documented in scientific literature. The presence of thioether linkages can influence reactivity and the properties of the resulting polymer.

It is important to distinguish this compound from a structurally related compound, 3,6-dioxa-1,8-octanedithiol (B88884) (DODT). Research has been conducted on the polymerization of DODT, which possesses thiol (-SH) end groups instead of hydroxyl (-OH) groups. mdpi.comchemicalbook.com DODT undergoes radical ring-opening redox polymerization (R3P) to form high molecular weight poly(disulfide)s. mdpi.com This process is initiated by an activator like triethylamine (B128534) and an oxidant such as dilute hydrogen peroxide. mdpi.com

For this compound, its bifunctional nature with two hydroxyl groups theoretically allows it to act as a monomer in polycondensation reactions with dicarboxylic acids or diisocyanates. However, there is a lack of specific research data detailing such polymerizations and the properties of the resulting polymers.

Antioxidant Properties in Polymeric Systems

Thioether compounds are recognized as effective secondary antioxidants, or hydroperoxide decomposers, in various polymer systems. amfine.comadeka-pa.euuvabsorber.com Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants function by decomposing hydroperoxides (ROOH) into non-radical, stable products. uvabsorber.com This action prevents the chain-scission of the polymer that would otherwise be induced by the breakdown of hydroperoxides.

The antioxidant mechanism of thioethers involves the nucleophilic sulfur atom attacking the hydroperoxide. This process transforms the thioether into various oxidized sulfur species, such as sulfoxides and sulfones, while reducing the hydroperoxides to alcohols. nih.govresearchgate.net This synergistic relationship, where the primary antioxidant neutralizes initial radicals and the secondary thioether antioxidant cleans up the resulting hydroperoxides, provides enhanced long-term thermal stability to the polymer. amfine.comadeka-pa.euadeka-pa.eu

Table 2: General Classes of Antioxidants for Polymers

| Antioxidant Class | Mechanism of Action | Typical Examples | Role in Polymer Stabilization |

|---|---|---|---|

| Primary Antioxidants | Radical Scavenging | Hindered Phenols, Aromatic Amines | Prevent initial degradation by neutralizing free radicals |

| Secondary Antioxidants | Hydroperoxide Decomposition | Thioethers, Phosphites | Enhance long-term stability by removing reactive hydroperoxides |

Role in Supramolecular Chemistry and Molecular Recognition

Design of Thiacrown Ethers and Related Macrocycles

Thiacrown ethers are a class of macrocyclic compounds that are structural analogs of crown ethers, where one or more oxygen atoms are replaced by sulfur atoms. The inclusion of "soft" sulfur atoms in the macrocyclic ring significantly alters the complexation properties compared to their all-oxygen counterparts, leading to a higher affinity for soft transition metal ions. 3,6-Dithia-1,8-octanediol serves as a key precursor for a specific class of these macrocycles known as oxathiacrown ethers, which contain both oxygen and sulfur donor atoms.

The synthesis of these macrocycles generally involves the reaction of a dithiol with a dihalide. In this context, this compound can be reacted with a dihalide, such as an oligoethylene glycol dihalide, under high-dilution conditions. These conditions favor the intramolecular cyclization reaction over intermolecular polymerization, leading to the formation of the desired macrocycle. For instance, the reaction between a dithiol and an ethylene (B1197577) glycol dichloride in the presence of a base is a common strategy for affording oxathiacrown ethers. westernsydney.edu.au The flexible nature of the this compound backbone allows for the formation of various ring sizes, which in turn dictates the selectivity for different guest ions.

A notable application is in the synthesis of spiroacetal thiacrown ethers, where the dithia-diol unit is incorporated into a more complex, rigid framework. westernsydney.edu.au The resulting macrocycles possess a pre-organized cavity lined with sulfur and oxygen atoms, making them effective hosts for specific metal cations.

Table 1: Examples of Thiacrown Ethers and Potential Precursors

| Thiacrown Ether Type | General Structure | Potential Precursors | Target Guests |

|---|---|---|---|

| Dithiacrown Ether | Macrocycle with 2 S, multiple O atoms | This compound + Dihaloalkane | Transition metals (e.g., Cu²⁺, Ag⁺) |

| Tetrathiacrown Ether | Macrocycle with 4 S, multiple O atoms | Two units of a dithiol + Two units of a dihalide | Heavy metals (e.g., Hg²⁺, Pb²⁺) |

| Hexathia-18-crown-6 (18-ane-S6) | (CH₂CH₂S)₆ | 3-thiapentane-1,5-dithiol + Ethylene bromide westernsydney.edu.au | Ag⁺, Pd²⁺ wikipedia.org |

Incorporation into Helical Molecular Architectures (e.g., Dithiahelicenes)

Helicenes are polycyclic aromatic compounds in which benzene (B151609) rings or other aromatic systems are angularly fused to give a helical shape. Dithiahelicenes are a subclass that incorporates thiophene (B33073) rings into this chiral, screw-shaped structure. The synthesis of these molecules requires rigid, planar aromatic precursors that can undergo intramolecular cyclization to build the helical framework.

Research into the synthesis of dithiahelicenes, such as dithia westernsydney.edu.auhelicenes and dithia wikipedia.orghelicenes, reveals that the precursors are typically complex, multi-ring systems like 2,7-diiodobenzodithiophene or other appropriately substituted aromatic diynes. nih.govunimi.itresearchgate.net These rigid precursors are designed to facilitate a sequential cyclization, often catalyzed by gold or other transition metals, to force the molecule into its characteristic non-planar, helical conformation. nih.gov

In contrast, this compound is a linear, highly flexible, and non-aromatic molecule. Its physical properties are fundamentally incompatible with the requirements for helicene synthesis. The single bonds throughout its (CH₂)₂S(CH₂)₂S(CH₂)₂ backbone allow for free rotation, preventing it from adopting the rigid, planar conformation necessary for the key cyclization steps. Therefore, this compound is not a suitable precursor for the direct synthesis of dithiahelicenes. The construction of helical architectures demands precursors with pre-organized, rigid aromatic units, a feature that this compound lacks.

Host-Guest Interactions Mediated by Dithia-Diol Motifs

The "dithia-diol" motif, as embodied by this compound, is an effective functional group for mediating host-guest interactions through a combination of chelation and hydrogen bonding. This dual functionality allows it to recognize and bind to a range of guest species, including metal ions and anions.

The two sulfur atoms act as soft Lewis basic sites, exhibiting a strong affinity for soft Lewis acidic metal ions according to Hard and Soft Acids and Bases (HSAB) theory. This makes the dithia-diol motif an excellent chelating agent for various transition metals. A notable application is the use of this compound as an exogenous chelator to bind kinetically labile copper pools in biological imaging studies. sigmaaldrich.com The ability of the ligand to wrap around a central metal ion, forming multiple bonds, leads to a highly stable complex. This phenomenon, known as the chelate effect, results from a significant positive entropy change as multiple solvent molecules are displaced by a single polydentate ligand. youtube.com

Simultaneously, the two terminal hydroxyl (-OH) groups can participate in hydrogen bonding. They can act as hydrogen bond donors to coordinate with anions (e.g., Cl⁻, Br⁻) or as hydrogen bond acceptors for suitable donor guest molecules. This allows for the formation of supramolecular assemblies that are not solely reliant on metal coordination. This dual-mode binding capability makes the dithia-diol motif a valuable component in the design of receptors for both ion-pair recognition and the binding of neutral molecules.

Table 2: Molecular Recognition Capabilities of the Dithia-Diol Motif

| Interaction Type | Functional Group | Potential Guest Species | Governing Principle |

|---|---|---|---|

| Chelation (Lewis Acid-Base) | Thioether (Sulfur) | Soft Metal Ions (e.g., Cu²⁺, Ag⁺, Hg²⁺, Pd²⁺) | HSAB Theory, Chelate Effect |

| Hydrogen Bonding | Hydroxyl (Oxygen/Hydrogen) | Anions (e.g., Cl⁻, NO₃⁻), Neutral Molecules | Electrostatic Attraction, H-bond donor/acceptor complementarity |

Theoretical and Computational Studies of 3,6 Dithia 1,8 Octanediol

Density Functional Theory (DFT) Calculations for Structural Analysis

Investigation of Reaction Mechanisms via Computational Modeling

Studies on Conformational Stability and Energetics

The flexibility of the ethylenedithio)diethanol backbone suggests that 3,6-Dithia-1,8-octanediol can exist in multiple conformations. sigmaaldrich.com Studies on the conformational stability and energetics would involve mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding its physical properties and biological activity. Despite the importance of such analyses, specific computational studies focusing on the conformational landscape of this compound are not found in the available literature.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, often utilizing quantum chemical descriptors derived from DFT calculations, can forecast the reactivity and selectivity of a molecule in various chemical reactions. researchgate.net For this compound, this could involve predicting sites susceptible to nucleophilic or electrophilic attack or its coordination behavior with metal ions. The absence of specific computational studies on this compound means that predictive models for its reactivity and selectivity have not been reported.

Environmental and Biochemical Research Contexts

Relevance to Organosulfur Compounds in Environmental Systems

Organosulfur compounds are integral to the global sulfur cycle and are subject to various environmental transformation and degradation processes. The thioether linkages in 3,6-Dithia-1,8-octanediol are characteristic of a class of molecules studied for their environmental fate and biodegradability.

The environmental transformation of organosulfur compounds, including thioethers, is a key area of atmospheric and terrestrial chemistry. A significant pathway for the transformation of thioethers in the environment is oxidation. Research has shown that thioethers present at the air-water interface, such as in sea spray aerosols, can undergo spontaneous, non-photochemical oxidation. researchgate.net This process leads to the formation of major products including sulfoxides and sulfones. researchgate.net Such oxidation reactions are crucial as they can alter the chemical properties of the molecules and contribute to the formation of secondary atmospheric aerosols, which have implications for air quality and climate processes. researchgate.netmdpi.com While many organosulfur compounds are transformed through reactions initiated by gas-phase oxidants like hydroxyl (OH) radicals, the spontaneous oxidation at interfaces represents a previously overlooked but ubiquitous pathway. researchgate.net

Bioconjugation and Biorelevant Molecule Synthesis

The unique chemical properties of this compound, namely its flexible thioether-containing backbone and terminal hydroxyl groups, make it a useful component in the construction of specialized molecules for biochemical and biomedical applications.

This compound has been identified as a chemical building block used in the asymmetric total synthesis of polyhydroxylated alkaloids, including (+)-6-epi-castanospermine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Polyhydroxylated alkaloids are a significant class of natural products that function as "sugar mimics" due to their structure. nih.gov This structural similarity allows them to act as potent and selective inhibitors of glycosidases, enzymes that process carbohydrates. nih.gov Because of this activity, these alkaloids are investigated for their therapeutic potential as antiviral, anti-HIV, and antidiabetic agents. nih.gov The synthesis of these complex molecules is a major focus of organic chemistry, often requiring chiral building blocks to construct the desired stereochemistry. nih.govgoogle.com

Table 1: Research Findings on Synthesis of Polyhydroxylated Alkaloids

| Target Molecule | Synthetic Strategy | Relevance of Building Block |

| (+)-6-epi-castanospermine | Asymmetric Total Synthesis | This compound is utilized as a key building block in the synthetic pathway. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Alexine | Asymmetric Synthesis | Various approaches use chiral α-amino aldehydes and other starting materials to construct the pyrrolizidine (B1209537) skeleton. nih.gov |

| 1-deoxy-7,8-di-epi-castanospermine | Stereocontrolled Synthesis | Employs an asymmetric vinylogous Mukaiyama aldol (B89426) reaction and ring-closing metathesis, starting from a pyrrole-based building block. rsc.org |

Applications in Constructing Biologically Relevant Molecules

Beyond alkaloid synthesis, this compound has been employed in the development of tools for biological research. A specific application is its use as an exogenous chelator in the evaluation of a membrane-permeable, copper-selective fluorescent sensor. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Such sensors are designed to image kinetically labile copper pools within cells. The ability to chelate, or bind, metal ions like copper is a key function of its thioether groups. Developing sensors to monitor the flux and distribution of metal ions like copper is crucial for understanding their roles in normal physiology and in diseases where metal homeostasis is disrupted. The use of this compound in this context highlights its utility in creating molecules with specific metal-binding properties for bioanalytical applications.

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Applications

3,6-Dithia-1,8-octanediol has demonstrated its utility as a ligand and a catalyst poison in hydrogenation reactions. alfa-chemistry.comchemicalbook.comchemicalbook.comsigmaaldrich.com Its ability to modify the active sites of palladium nanocatalysts enhances the selectivity of alkyne hydrogenation to alkenes. alfa-chemistry.com Even in trace amounts, it can significantly improve the selectivity towards styrene (B11656) in the hydrogenation of phenylacetylene (B144264) using a Lindlar catalyst. alfa-chemistry.com

Future investigations could expand its role in other catalytic systems. Its dithiol functionality suggests potential applications in areas such as:

Oxidation Catalysis: The sulfur atoms could be oxidized to sulfoxides or sulfones, creating new chiral ligands for asymmetric oxidation reactions.

Single-Atom Catalysis: The hydroxyl and thiol groups could serve as anchoring points for single metal atoms, leading to highly active and selective catalysts for a variety of organic transformations.

Photocatalysis: Incorporation of this compound into photosensitive materials could lead to novel photocatalysts for applications in solar energy conversion and environmental remediation.

Advanced Materials Design Incorporating this compound

The incorporation of this compound into polymers and nanomaterials presents a promising avenue for creating advanced materials with tailored properties.

Polymers: It has been used in the synthesis of polyurethane elastomers and network polymers. mdpi.commdpi.comacs.orgresearchgate.net For instance, it has been employed as a bifunctional dithiol in the thiol-ene reaction to create poly([c2]daisy-chain rotaxane) networks. mdpi.commdpi.com These materials exhibit interesting swelling behavior and potential applications as compression-resistant topological polymers and gel electrolytes for secondary batteries. mdpi.commdpi.com In another study, it was used as a chain extender in the synthesis of thermoplastic polyurethane shape memory polymers, where the introduction of sulfur atoms into the polyurethane backbone influences the material's properties. acs.orgresearchgate.net

Nanomaterials: Researchers have successfully grafted this compound onto kaolinite (B1170537) to create thio-modified nanohybrid materials for the adsorption of heavy metals like Zn(II). alfa-chemistry.combirmingham.ac.uk It has also been used as an additive in the electroless deposition of nickel and silver on carbon nanotubes, suggesting its role in controlling the morphology and properties of metal-nanotube composites. alfa-chemistry.com

Future research could explore its use in:

Self-healing materials: The reversible nature of disulfide bonds could be exploited to design self-healing polymers.

Stimuli-responsive materials: The sensitivity of the thiol groups to redox stimuli could be harnessed to create materials that change their properties in response to their environment.

Membranes for separation processes: The specific binding affinity of the dithiol motif for certain metal ions could be utilized in the development of selective membranes for water purification or resource recovery.

Investigations into Complexation Behavior with Diverse Metal Ions

The ability of this compound to form complexes with various metal ions is a well-established property with significant potential for further exploration. google.comepo.orguzh.ch It has been utilized as a complexing agent in tin-silver alloy electroplating baths. google.comepo.org Its dithiol structure allows it to act as a chelator for a range of metal ions. nih.govrsc.orgnih.gov

A study on functionalized silica (B1680970) containing this compound (Si-DIO) demonstrated its effectiveness in the preconcentration and determination of lead (Pb(II)) in milk samples. researchgate.net The Si-DIO showed a high retention efficiency of over 99% for Pb(II) at a pH of 9.0. researchgate.net

| Metal Ion | Application/Finding | Reference |

| Lead (Pb(II)) | Preconcentration and determination in milk samples using functionalized silica. | researchgate.net |

| Copper (Cu(II)) | Used as a chelator to reverse the fluorescence signal of a copper sensor. | nih.govrsc.org |

| Tin (Sn) / Silver (Ag) | Employed as a complexing agent in electroplating baths. | google.comepo.org |

| Zinc (Zn(II)) | Adsorption by thio-modified kaolinite nanohybrids. | birmingham.ac.uk |

Future research should systematically investigate the complexation thermodynamics and kinetics of this compound with a wider array of metal ions, including precious metals, rare earth elements, and heavy metals. This could lead to new applications in:

Hydrometallurgy: For the selective extraction and recovery of valuable metals from ores and electronic waste.

Environmental Remediation: As a chelating agent for the removal of toxic heavy metals from contaminated water and soil.

Sensing and Diagnostics: As a key component in chemosensors for the detection of specific metal ions in biological and environmental samples. uzh.ch

Biomimetic and Bio-inspired Applications

The structural resemblance of the dithiol moiety in this compound to the active sites of certain metalloenzymes makes it an interesting candidate for biomimetic and bio-inspired applications. grafiati.com For example, its interaction with metal complexes could provide insights into the function of metalloenzymes like urease.

Future research could focus on:

Enzyme Mimics: Designing synthetic catalysts that mimic the activity of enzymes involved in redox reactions or metal trafficking.

Drug Delivery: Developing stimuli-responsive drug delivery systems where the release of a therapeutic agent is triggered by changes in the redox environment of diseased tissues.

Biosensors: Creating highly sensitive and selective biosensors for the detection of biologically relevant molecules.

Computational Design and Prediction for Tailored Properties

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new materials and molecules with desired properties. acs.org Theoretical investigations can provide valuable insights into the structure-property relationships of this compound and its derivatives.

Future computational studies could focus on:

Predicting Complexation Affinity: Calculating the binding energies of this compound with different metal ions to predict its selectivity as a chelating agent.

Modeling Catalytic Mechanisms: Elucidating the reaction pathways and transition states involved in catalytic reactions where this compound acts as a ligand or catalyst modifier. acs.org

Designing Novel Polymers: Simulating the mechanical, thermal, and electronic properties of polymers incorporating this compound to guide the synthesis of materials with specific functionalities.

By leveraging computational tools, researchers can rationally design and optimize the performance of this compound-based systems for a wide range of applications.

常见问题

Q. What are the key physicochemical properties of 3,6-Dithia-1,8-octanediol, and how can they be experimentally verified?

- Answer :

- Molecular Formula : C₆H₁₄O₂S₂; Molecular Weight : 182.30 g/mol .

- Structural Verification : Use NMR spectroscopy (¹H and ¹³C) to confirm the ethylene dithiol backbone and hydroxyl groups. IR spectroscopy can validate O-H and S-S stretching vibrations .

- Purity Analysis : Gas chromatography (GC) or liquid chromatography–mass spectrometry (LC-MS) with Supelco LC–MS grade solvents ensures ≥98% purity, as specified in technical specifications .

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

- Answer :

- Route 1 : React 2-mercaptoethanol with 1,2-dibromoethane under alkaline conditions. Monitor progress via TLC and purify by recrystallization from ethanol .

- Route 2 : Oxidative coupling of 2-hydroxyethyl disulfide derivatives using iodine or peroxide catalysts .

- Key Challenges : Control disulfide byproduct formation (e.g., 3,6-dithia-1,5,8-trimethyl-1,8-octanediol) via GC-MS analysis .

Q. How should this compound be stored to maintain stability in research applications?

Q. What safety precautions are required when handling this compound?

- Answer :

Advanced Research Questions

Q. How does this compound modulate the selectivity of palladium-catalyzed hydrogenation reactions?

-

Answer :

- Mechanistic Role : Acts as a catalyst modifier in Lindlar-type systems (Pd/CaCO₃ or Pd/BaSO₄). The sulfur atoms poison active Pd sites, suppressing over-reduction of alkynes to alkanes and favoring syn addition for Z-alkene formation .

- Optimization : Co-modify with quinoline (0.1–1.0 mol%) to enhance stereoselectivity. Typical conditions: 1–5 bar H₂, 25–50°C .

Catalyst System Substrate Product Yield (%) ee (%) Pd/CaCO₃ + Quinoline Chromanone 4a Chromanone 6 84 92

Q. What analytical methodologies are recommended for resolving contradictions in reaction outcomes involving this compound?

Q. How can this compound be integrated into biomolecular conjugation strategies?

Q. What role does this compound play in enantioselective synthesis of natural products?

- Answer :

- Chiral Induction : In Cu(I)-bis(oxazoline) systems, it stabilizes transition states during benzopyrylium ion alkynylation, achieving >90% ee .

- Case Study : Synthesis of tetrahydroxanthones (e.g., compound 9) via desilylation and cyclization under mild acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。